molecular formula C14H9ClFN3 B7882507 3-(4-fluorophenyl)-1H-indazole-5-carbonitrile hydrochloride

3-(4-fluorophenyl)-1H-indazole-5-carbonitrile hydrochloride

Cat. No.: B7882507
M. Wt: 273.69 g/mol
InChI Key: PQZZRYLTMVHCCG-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a fluorophenyl group attached to an indazole ring, and a nitrile group at the 5-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-fluorophenyl)-1H-indazole-5-carbonitrile hydrochloride typically involves multiple steps, starting with the construction of the indazole ring. One common approach is the Fischer indazole synthesis, which involves the reaction of an aryl hydrazine with a nitrile in the presence of an acid catalyst. The fluorophenyl group is introduced through a subsequent halogenation reaction.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled reaction conditions to ensure consistency and purity. The final product is often purified through crystallization and converted to its hydrochloride salt form to improve its handling and storage properties.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The nitrile group can be oxidized to form a carboxylic acid.

  • Reduction: The nitrile group can be reduced to form an amine.

  • Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: 3-(4-Fluorophenyl)-1H-indazole-5-carboxylic acid

  • Reduction: 3-(4-Fluorophenyl)-1H-indazole-5-amine

  • Substitution: Various substituted fluorophenyl derivatives

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 3-(4-fluorophenyl)-1H-indazole-5-carbonitrile hydrochloride is used to study enzyme inhibition and receptor binding. Its fluorophenyl group can interact with biological targets, making it useful in drug discovery and development.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 3-(4-fluorophenyl)-1H-indazole-5-carbonitrile hydrochloride exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved vary depending on the biological system being studied.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)-1H-indazole-5-carbonitrile hydrochloride

  • 3-(4-Methoxyphenyl)-1H-indazole-5-carbonitrile hydrochloride

  • 3-(2-Hydroxyphenyl)-1H-indazole-5-carbonitrile hydrochloride

Uniqueness: 3-(4-Fluorophenyl)-1H-indazole-5-carbonitrile hydrochloride stands out due to the presence of the fluorophenyl group, which imparts unique chemical and biological properties compared to its chloro, methoxy, and hydroxy counterparts. The fluorine atom enhances the compound's stability and reactivity, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

3-(4-fluorophenyl)-1H-indazole-5-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3.ClH/c15-11-4-2-10(3-5-11)14-12-7-9(8-16)1-6-13(12)17-18-14;/h1-7H,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZZRYLTMVHCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC3=C2C=C(C=C3)C#N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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